4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine
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Overview
Description
The compound “4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine” is a chemical compound with the molecular formula C10H10Br2N4OS . It has a molecular weight of 394.09 g/mol . The compound is also known by other names such as VPC-14449 and starbld0006271 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10Br2N4OS/c11-7-5-16(9(12)13-7)8-6-18-10(14-8)15-1-3-17-4-2-15/h5-6H,1-4H2 . The compound has a complex structure with multiple functional groups including a morpholine ring, a thiazole ring, and an imidazole ring .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has two rotatable bonds . The topological polar surface area is 71.4 Ų .Scientific Research Applications
Phosphoinositide 3-kinase Inhibition : A study identified 4-(1,3-Thiazol-2-yl)morpholine derivatives as potent and selective inhibitors of phosphoinositide 3-kinase, presenting data on selected examples and demonstrating their utility in xenograft models of tumor growth (Alexander et al., 2008).
Anticancer Properties : New N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides were synthesized and showed promising results in anticancer activity screening, indicating potential as new anticancer agents (Horishny et al., 2020).
Antioxidant Activity : A QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives revealed significant correlations between molecular descriptors and antioxidant activity, suggesting potential as antioxidants (Drapak et al., 2019).
DNA-Dependent Protein Kinase Inhibition : Compounds with a morpholine structure, such as 2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-ones, have shown potent inhibitory activity against DNA-dependent protein kinase, a key enzyme involved in DNA repair processes, suggesting potential in cancer therapy (Cano et al., 2010).
Synthesis of Various Derivatives : Research has also focused on the synthesis of various derivatives of thiazole using morpholine, exploring their potential applications in different fields, such as antimicrobial and antitubercular activity (Syed et al., 2013).
Glucosidase Inhibition and Antioxidant Activity : Benzimidazole derivatives containing morpholine were synthesized and showed significant in vitro antioxidant activities and glucosidase inhibitory potential (Özil et al., 2018).
properties
IUPAC Name |
4-[4-(2,4-dibromoimidazol-1-yl)-1,3-thiazol-2-yl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2N4OS/c11-7-5-16(9(12)13-7)8-6-18-10(14-8)15-1-3-17-4-2-15/h5-6H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLNRGRZOLVWRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)N3C=C(N=C3Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine |
Citations
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